4-(1H-benzimidazol-2-yl)-3-chloroaniline
Description
Research Impetus for 4-(1H-benzimidazol-2-yl)-3-chloroaniline and Related Analogs
Demonstrated Potency in Structurally Analogous Chloroaniline-Substituted Benzimidazoles
Numerous studies have validated the strategy of combining benzimidazole (B57391) with substituted anilines to create potent bioactive agents. For instance, compounds featuring a benzimidazole core linked to a substituted phenyl group have shown significant antimicrobial and anticancer activities. The position and nature of the substituent on the aniline (B41778) ring are critical for determining the potency and selectivity of the compound.
Research into 2-mercaptobenzimidazole (B194830) derivatives, which share the core benzimidazole structure, has highlighted the efficacy of chloro-substitution. Certain derivatives with meta-chloro and di-chloro substitutions on the terminal phenyl ring have demonstrated notable potency against various microbial strains.
| Compound ID | Substitution Pattern | Target Organism(s) | Reported Activity (MIC) |
| N8 | meta-Chloro | E. coli | 1.43 µM |
| N23 | 2,3-Dichloro | S. aureus | 2.65 µM |
| N25 | 2,5-Dichloro | S. aureus | 2.65 µM |
MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.
These findings underscore that the presence and specific placement of chlorine atoms on the aniline ring of a benzimidazole-based scaffold can be a critical determinant of biological activity, providing a strong rationale for the investigation of this compound.
Broad Therapeutic Relevance of Benzimidazole Derivatives in Current Research
The benzimidazole scaffold continues to be a focal point of extensive research across a multitude of therapeutic areas. Its proven ability to interact with a wide range of biological targets makes it a versatile template for the design of novel inhibitors and modulators. nih.govisca.me Current research is actively exploring its potential in several key areas of medicine.
| Therapeutic Area | Mechanism/Target | Example(s) |
| Anticancer | Tubulin polymerization inhibition, Kinase inhibition, PARP inhibition, DNA intercalation, Topoisomerase inhibition. nih.govresearchgate.net | Bendamustine, Veliparib, Galeterone. researchgate.net |
| Antimicrobial | Inhibition of microbial nucleic acid and protein synthesis. researchgate.net | Mebendazole (B1676124), Albendazole. |
| Antiviral | Inhibition of viral enzymes such as HCV NS5B polymerase and HIV reverse transcriptase. frontiersin.org | Maribavir. |
| Antiulcer | Proton Pump Inhibition (H+/K+-ATPase). nih.gov | Omeprazole, Pantoprazole. |
| Antihypertensive | Angiotensin II receptor antagonism. | Candesartan, Telmisartan. |
| Anti-inflammatory | Inhibition of enzymes like cyclooxygenases (COX). frontiersin.org | |
| Antidiabetic | Modulation of targets involved in carbohydrate metabolism. nih.gov |
The continued exploration of benzimidazole derivatives in these diverse fields highlights the scaffold's enduring importance and adaptability in drug discovery. nih.govnih.gov The synthesis of novel analogs, such as this compound, represents a logical progression in the quest to develop more potent and selective therapeutic agents based on this privileged structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOCHIWOHSUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 4 1h Benzimidazol 2 Yl 3 Chloroaniline Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the nature and position of substituents on both the benzimidazole core and its appended moieties. nih.govnih.govresearchgate.net SAR studies have consistently shown that modifications at the C2, N1, C5, and C6 positions of the benzimidazole ring, as well as on the C2-linked aniline (B41778) ring, can dramatically alter potency, selectivity, and pharmacokinetic properties. nih.govnih.govrsc.org
The position of halogen substituents on the aniline ring is a critical determinant of biological activity. The meta-position (C3) for a chloro group in the 4-(1H-benzimidazol-2-yl)-3-chloroaniline scaffold is particularly significant. In the development of Bcr-Abl kinase inhibitors, a series of 3-halogenated and 3-trifluoromethylated benzamide (B126) derivatives, which share structural similarities with the aniline linkage, were identified as highly potent. nih.gov This suggests that substitution at the meta-position of the phenyl ring is a key factor for high potency in related inhibitor classes.
Studies on benzimidazole-4,7-dione based P2X3 receptor antagonists provide further insight. Modification of a 3,4-difluoroaniline (B56902) moiety to a 4-chloroaniline (B138754) group led to a notable 4- to 5-fold decrease in antagonistic activity. nih.gov This highlights that while halogenation is important, the specific position and combination of halogens are crucial for optimizing interactions with the target protein. The presence of a halogen at the C3 position, often in combination with other substituents, is a recurring motif in potent kinase inhibitors, where it can influence the orientation of the aniline ring within the ATP-binding pocket and form key interactions.
The C2 position of the benzimidazole core is the point of attachment for the 3-chloroaniline (B41212) moiety and is a primary site for synthetic modification to modulate activity. nih.govnih.gov SAR studies reveal that the nature of the group at this position—typically an aryl group in this scaffold—profoundly impacts biological outcomes. nih.gov
In a study of 2-phenylbenzimidazole (B57529) derivatives as anticancer agents, the electronic properties of substituents on the C2-phenyl ring were directly correlated with activity. rsc.org The introduction of various electron-donating and electron-withdrawing groups to the C2-phenyl ring resulted in a range of cytotoxic potencies against human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). rsc.org For instance, compound 40 (see table below), which features a hydroxyl group at the C4 position and methoxy (B1213986) groups at the C3 and C5 positions of the C2-phenyl ring, exhibited the highest potency against the MDA-MB-231 cell line with an IC₅₀ value of 3.55 µg/mL. rsc.org Conversely, the most potent multi-cancer inhibitor was compound 38 , with a different substitution pattern. rsc.org This demonstrates that the interplay of electronic and steric factors on the C2-phenyl group is critical for optimizing anticancer activity. rsc.org
Table 1: Anticancer Activity of Selected C2-Substituted Benzimidazole Derivatives Data sourced from studies on 2-phenylbenzimidazoles against various cancer cell lines. rsc.org
| Compound ID | C2-Phenyl Ring Substituents | Cell Line | IC₅₀ (µg/mL) |
| 38 | 4-Hydroxy, 3-Methoxy | A549 | 4.47 |
| MDA-MB-231 | 4.68 | ||
| PC3 | 5.50 | ||
| 40 | 4-Hydroxy, 3,5-Dimethoxy | MDA-MB-231 | 3.55 |
Halogenation of the aniline ring is a key strategy for modulating the biological activity of benzimidazole-aniline hybrids. Halogens act as electron-withdrawing groups and can form specific halogen bonds with protein residues, enhancing binding affinity and selectivity. nih.gov
A systematic investigation into halide-substituted aniline derivatives of 2-trifluoromethylbenzimidazole-4,7-dione revealed clear SAR trends. nih.gov The identity and position of the halide group significantly influenced P2X3R antagonistic activity. nih.gov Among mono-substituted analogs, a 4-fluoro derivative (14d ) was the most active. nih.gov In di-substituted compounds, the 3,4-difluoro derivative (14h ) showed optimized activity, whereas 3,4-dichloro (14g ) or 3-chloro-4-fluoro (14i ) substitutions did not improve potency compared to their mono-substituted counterparts. nih.gov This underscores the specific electronic and steric requirements of the target's binding site. nih.gov The superior activity of fluorine-containing compounds in some cases can be attributed to fluorine's unique ability to form favorable interactions and modulate the physicochemical properties of the molecule. nih.gov
Table 2: Effect of Halogenation on the Aniline Moiety of Benzimidazole-4,7-dione Derivatives on P2X3R Antagonistic Activity Data sourced from a study on P2X3R antagonists. nih.gov
| Compound ID | Aniline Ring Substituent | IC₅₀ (nM) |
| 14d | 4-Fluoro | 450 |
| 14e | 4-Chloro | 1030 |
| 14h | 3,4-Difluoro | 375 |
| 14g | 3,4-Dichloro | >3000 |
| 14i | 3-Chloro-4-fluoro | 1140 |
Beyond halogens, other electron-modulating groups play a vital role. SAR studies have shown that the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on the C2-phenyl ring can significantly alter anticancer activity, indicating that the electronic landscape of the entire aniline moiety is crucial for biological function. researchgate.netnih.gov
Comparative SAR Analyses Across Benzimidazole-Aniline Hybrid Systems
The benzimidazole-aniline scaffold is one of many "hybrid" systems where the benzimidazole core is linked to another heterocyclic or aromatic ring. Comparing the SAR of the benzimidazole-aniline system to other hybrids provides valuable context on the role of the aniline portion.
For instance, replacing the aniline moiety with a pyridinyl group creates 2-(2-pyridinyl)benzimidazoles. These compounds have shown potent anti-inflammatory activity, with SAR studies indicating that substituents on the pyridine (B92270) ring, such as a 5-ethyl group, can enhance efficacy. nih.gov This suggests that the nitrogen atom in the pyridine ring offers an additional hydrogen bond acceptor site, altering the binding mode compared to an aniline analog.
In another example, linking benzimidazole to a pyrazole (B372694) creates benzimidazole-pyrazole hybrids. researchgate.netresearchgate.net These hybrids have been investigated as anticancer and enzyme-inhibiting agents, with the SAR being dependent on the substitution patterns on both heterocyclic rings. researchgate.netresearchgate.net Similarly, pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazoles have been developed as highly potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), with an IC₅₀ value as low as 0.007 µM for one derivative. nih.gov
These comparative analyses demonstrate that while the benzimidazole core often serves as a crucial anchor or pharmacophore, the linked moiety (aniline, pyridine, pyrazole, etc.) plays a defining role in directing the compound to specific biological targets and fine-tuning its potency. The aniline group in the this compound scaffold provides a specific vector and set of electronic and steric properties that are optimized for particular targets, such as protein kinases, which differ significantly from the properties conferred by other heterocyclic systems. researchgate.net
Biological Activities and Therapeutic Explorations of 4 1h Benzimidazol 2 Yl 3 Chloroaniline Analogs Academic Focus
Anti-inflammatory Efficacy and Underlying Molecular Mechanisms
Benzimidazole (B57391) derivatives have been recognized for their anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways and enzyme targets.
The anti-inflammatory effects of benzimidazole analogs are often linked to their inhibition of crucial enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes curtails the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net
For instance, certain benzimidazole-thiazole hybrids have demonstrated potent dual inhibition of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov One particular hybrid exhibited a COX-2 inhibitory concentration (IC50) of 0.045 µM with a high selectivity index, comparable to the commercial anti-inflammatory drug celecoxib. nih.gov The same compound also showed significant 15-LOX inhibition with an IC50 of 1.67 µM. nih.gov This dual-inhibition mechanism is a promising strategy for developing anti-inflammatory agents with enhanced efficacy and potentially fewer side effects compared to drugs that target a single pathway. researchgate.net
In silico molecular docking studies have further elucidated the interaction of benzimidazole derivatives with these enzymes. These studies suggest that the benzimidazole scaffold can effectively bind to the active sites of COX-1 and COX-2, with some derivatives showing a preferential docking score for COX-2. plantarchives.org The specific substitutions on the benzimidazole ring play a crucial role in determining the binding affinity and inhibitory potency. mdpi.com For example, derivatives with trifluoromethyl and methoxy (B1213986) substitutions have shown strong inhibition of secretory phospholipases A2, another important enzyme in the inflammatory process. researchgate.net
Antiproliferative and Anticancer Potency
The antiproliferative activity of benzimidazole derivatives has been extensively studied, revealing their potential as anticancer agents through various mechanisms of action.
Numerous studies have demonstrated the cytotoxic effects of 2-arylbenzimidazole analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values often fall within the low micromolar range, indicating significant potency. For example, a series of novel N-(benzimidazol-2-yl)-substituted benzamide (B126) derivatives showed IC50 values ranging from 3.84 to 13.10 µM against the MCF7 breast cancer cell line. acgpubs.org Another study on 4-(1H-benzimidazol-2-yl)benzene-1,3-diols reported antiproliferative properties stronger than the conventional chemotherapy drug cisplatin (B142131) against rectal, bladder, lung, and breast cancer cell lines. nih.govresearchgate.net
The substitution pattern on the benzimidazole core and the 2-aryl ring significantly influences the antiproliferative activity. For instance, certain 6-methoxy substituted 2-aryl benzimidazoles exhibited stronger inhibition of various tumor cell lines than combretastatin (B1194345) A-4 and cisplatin, with one compound showing a remarkable IC50 value of 0.61 µmol/L against the Siha cell line. nih.gov
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(benzimidazol-2-yl)-substituted benzamides | MCF7 | Breast | 3.84 - 13.10 | acgpubs.org |
| 6-methoxy substituted 2-aryl benzimidazoles | Siha | Cervical | 0.61 | nih.gov |
| Benzimidazole-thiazole hybrid | MCF-7 | Breast | 8.86 | waocp.org |
| Benzimidazole derivative | HCT-116 | Colon | 16.18 | waocp.org |
A primary mechanism by which many benzimidazole analogs exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). researchgate.netnih.gov
Computational docking and molecular dynamics simulations have shown that these benzimidazole derivatives can bind to the colchicine-binding site on tubulin. mdpi.com The affinity for this site is influenced by the nature of the substituents on the benzimidazole ring. mdpi.com For example, bulkier alkyl and aryl groups on the benzimidazole nitrogen and electron-donating substituents on the 2-phenyl group can enhance binding and, consequently, the inhibitory activity. mdpi.com One study identified a benzimidazole derivative that inhibited tubulin polymerization with an IC50 of 5.05 µM. nih.gov
Comprehensive Antimicrobial Spectrum
Analogs of 4-(1H-benzimidazol-2-yl)-3-chloroaniline have also demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.
The antibacterial potential of benzimidazole derivatives is well-documented, with numerous analogs exhibiting low minimum inhibitory concentrations (MIC) against a variety of bacterial strains. nih.gov For instance, certain 1,2-disubstituted benzimidazole derivatives have shown activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. researchgate.net
The structural features of these compounds are key to their antibacterial potency. For example, triaryl benzimidazoles have been identified as a new class of antibacterial agents effective against resistant pathogens, with MICs in the range of 0.5–4 µg/mL against MDR Staphylococci and Enterococci species. acs.org Another study reported a benzimidazole derivative with potent activity against a tolC-mutant E. coli strain, with an MIC value of 2 µg/mL. whiterose.ac.uk When combined with colistin, this compound's activity was partially restored against wild-type Gram-negative strains. whiterose.ac.uk
| Compound Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Triaryl benzimidazoles | MDR Staphylococci | 0.5 - 4 | MDR Gram-negative strains | 16 - 32 | acs.org |
| 1,2-disubstituted benzimidazole | - | - | tolC-mutant E. coli | 2 | whiterose.ac.uk |
| 2-phenylbenzimidazole (B57529) derivatives | S. aureus | - | E. coli | - | researchgate.net |
| 2-substituted benzimidazoles | B. subtilis, S. aureus | 0.016 - 0.50 | E. coli, S. abony | 0.50 | researchgate.net |
Antifungal Activity Against Diverse Fungal Pathogens
The benzimidazole scaffold is a cornerstone in the development of new antifungal agents, driven by the increasing prevalence of fungal infections and the rise of drug-resistant strains. nih.gov Analogs of this compound have been extensively studied for their efficacy against a wide spectrum of pathogenic fungi. Research has shown that substitutions at the C-5 position of the benzimidazole ring, such as with a fluoro or chloro group, can significantly enhance antifungal activity. nih.govacs.org
In vitro studies have demonstrated that many bisbenzimidazole compounds exhibit moderate to excellent antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.975 to 15.6 µg/mL against various fungal strains. nih.gov The potency of these compounds is often dependent on the length of the alkyl chain in their structure. nih.gov For instance, certain novel benzimidazole-1,2,4-triazole derivatives have shown significant potential, particularly against Candida glabrata, with some compounds displaying higher activity (MIC values of 0.97 μg/mL) than the standard drugs voriconazole (B182144) and fluconazole. acs.org
Similarly, a series of benzimidazole phenylhydrazone derivatives were synthesized and evaluated against phytopathogenic fungi. mdpi.com One compound, in particular, demonstrated significant inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae with EC50 values of 1.20 and 1.85 μg/mL, respectively, proving effective in controlling rice sheath blight and rice blast in vivo. mdpi.com The mechanism of action for many of these benzimidazole derivatives is believed to involve the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.gov Molecular docking studies have supported these findings, showing strong interactions between the active compounds and the enzyme's active site. nih.govtandfonline.com
Table 1: Antifungal Activity of Selected Benzimidazole Analogs
| Compound Class | Fungal Pathogen | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Bisbenzimidazoles | Various Fungal Strains | 0.975 - 15.6 µg/mL (MIC) | nih.gov |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 µg/mL (MIC) | acs.org |
| Benzimidazole Phenylhydrazone (Comp. 6f) | Rhizoctonia solani | 1.20 µg/mL (EC50) | mdpi.com |
| Benzimidazole Phenylhydrazone (Comp. 6f) | Magnaporthe oryzae | 1.85 µg/mL (EC50) | mdpi.com |
| Benzimidazole-oxadiazole (Comp. 4h & 4p) | Candida albicans | 1.95 µg/mL (MIC50) | nih.gov |
Antitubercular Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. nih.gov This has spurred the search for novel antitubercular agents, with benzimidazole derivatives showing considerable promise. nih.govjyoungpharm.org
A variety of 2,5-disubstituted benzimidazole derivatives have been synthesized and screened in vitro against the M. tuberculosis H37Rv strain, with some compounds exhibiting MIC99 values in the range of 0.195–100 µM. nih.gov Notably, two compounds from this series showed better anti-TB activity than the reference drug isoniazid. nih.gov Further studies have identified novel 2-substituted benzimidazole derivatives with potent antimycobacterial activity against both the H37Rv strain and isoniazid-resistant strains. nih.gov One particularly active compound demonstrated an MIC of 0.112 μM against the H37Rv strain. nih.gov
The mechanism of action for some of these antitubercular benzimidazole derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For example, the DprE1 enzyme, which plays a critical role in the synthesis of the mycobacterial cell wall, has been identified as a key target. tandfonline.comtandfonline.com Another potential target is polyketide synthase 13, an enzyme vital for the production of mycolic acids, which are essential for the integrity and drug resistance of the mycobacterial cell wall. jyoungpharm.org Computational and molecular docking studies have supported these hypotheses, revealing strong binding affinities between the benzimidazole derivatives and the active sites of these enzymes. jyoungpharm.orgtandfonline.com
**Table 2: Antitubercular Activity of Selected Benzimidazole Analogs Against *M. tuberculosis***
| Compound Class | Strain | Activity (MIC) | Potential Target | Reference |
|---|---|---|---|---|
| 2,5-disubstituted benzimidazoles | H37Rv | 0.195 - 100 µM | Not Specified | nih.gov |
| Novel 2-substituted benzimidazoles | H37Rv | 0.112 µM | Not Specified | nih.gov |
| Novel 2-substituted benzimidazoles | INH-resistant | 6.12 µM | Not Specified | nih.gov |
| Benzimidazolium salt (7h) | H37Rv | 2 µg/mL | InhA | researchgate.netnih.gov |
| Phenoxyalkylbenzimidazoles (PABs) | M. tuberculosis | Low nanomolar range | QcrB | nih.gov |
Antiparasitic and Anthelmintic Potential
Benzimidazole derivatives have long been a mainstay in veterinary and human medicine as anthelmintic agents. researchgate.net Their application has expanded to include activity against various protozoan parasites, making them a versatile scaffold for antiparasitic drug discovery. researchgate.netnih.gov
In vitro Studies on Parasitic Organisms
A range of benzimidazole derivatives have been synthesized and evaluated in vitro for their activity against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis. researchgate.netnih.gov Many of these compounds were found to be more active than the standard drug Metronidazole. nih.gov For instance, a series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives were synthesized and showed potent anthelmintic activity against the earthworm Pheretima posthuma, which is used as a model organism. researchgate.netjocpr.com
The primary mechanism of action for the anthelmintic activity of many benzimidazoles is the inhibition of tubulin polymerization. nih.govresearchgate.net However, studies have shown that potent antiparasitic activity is not always correlated with tubulin polymerization inhibition, suggesting other mechanisms may be at play. nih.gov
In studies against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus, specific benzimidazole derivatives demonstrated significant activity. nih.gov Compound BZ12 was effective against the adult stage of T. muris (IC50 of 8.1 µM), while compound BZ6 was highly effective against adult H. polygyrus (IC50 of 5.3 µM). nih.gov These findings underscore the potential for developing new benzimidazole-based drugs to combat a variety of parasitic infections. nih.gov
Table 3: In Vitro Antiparasitic and Anthelmintic Activity of Benzimidazole Analogs
| Compound | Parasitic Organism | Activity (IC50) | Reference |
|---|---|---|---|
| BZ12 | Trichuris muris (adult) | 8.1 µM | nih.gov |
| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 µM | nih.gov |
| AO14 | Trichuris muris (L1 larvae) | 3.30 µM | nih.gov |
| BZ12 | Trichuris muris (L1 larvae) | 4.17 µM | nih.gov |
Investigation of Other Pharmacological Activities (e.g., Antiviral, Anti-Alzheimer's, Specific Enzyme Inhibition)
The versatile structure of the benzimidazole nucleus has led to its exploration in a wide array of pharmacological areas beyond antimicrobial and antiparasitic activities. nih.govtandfonline.com
Anti-Alzheimer's Activity: Benzimidazole derivatives have emerged as promising candidates for the treatment of Alzheimer's disease (AD). orientjchem.orgbenthamdirect.com Their therapeutic potential stems from their ability to interact with key enzymes involved in the pathology of AD, such as acetylcholinesterase (AChE) and beta-secretase (BACE1). tandfonline.comorientjchem.org For example, the compound 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid was shown to inhibit AChE and exhibit anti-inflammatory and antioxidant properties. tandfonline.com A series of benzimidazole-based substituted benzaldehyde (B42025) analogs showed potent inhibition of both acetylcholinesterase and butyrylcholinesterase, with some derivatives exhibiting IC50 values in the low nanomolar range, comparable to the standard drug donepezil. nih.gov
Specific Enzyme Inhibition: The benzimidazole scaffold has been successfully utilized to design specific inhibitors for various enzymes implicated in disease.
Heme Oxygenase (HO) Inhibition: Analogs of clemizole, a benzimidazole derivative, have been identified as potent and highly selective inhibitors of the HO-2 isozyme over the HO-1 isozyme. nih.gov This selectivity offers potential for therapeutic applications where specific modulation of HO activity is desired. nih.gov
Indolamine 2,3-dioxygenase-1 (IDO1) Inhibition: Benzimidazole analogs have shown potent antitumor activity by inhibiting IDO1, an enzyme involved in creating an immunosuppressive tumor microenvironment. nih.gov Specific derivatives have demonstrated high inhibitory concentration (IC50 = 16 nM) and strong binding interaction in cell lines. nih.gov
VEGFR-2 Inhibition: Several benzimidazole anthelmintics, including mebendazole (B1676124) and albendazole, have been repurposed and investigated as potential VEGFR-2 antagonists for anticancer therapy. acs.org In vitro studies confirmed that these compounds significantly reduced the concentration of VEGFR-2 in cancer cell lines. acs.org
While the broad biological profile of benzimidazoles includes antiviral activity, specific studies focusing on this compound analogs in this area are less detailed in the current literature. tandfonline.com
Table 4: Other Pharmacological Activities of Benzimidazole Analogs
| Activity | Target Enzyme/Process | Example Compound/Derivative Class | Potency (IC50/Other) | Reference |
|---|---|---|---|---|
| Anti-Alzheimer's | Acetylcholinesterase (AChE) | Benzimidazole-based benzaldehyde analogs | 0.050 ± 0.001 µM | nih.gov |
| Anti-Alzheimer's | Butyrylcholinesterase (BChE) | Benzimidazole-based benzaldehyde analogs | 0.080 ± 0.001 µM | nih.gov |
| Enzyme Inhibition | Heme Oxygenase-2 (HO-2) | Clemizole analogs | Potent and selective | nih.gov |
| Enzyme Inhibition | Indolamine 2,3-dioxygenase-1 (IDO1) | N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide | 16 nM | nih.gov |
| Enzyme Inhibition | VEGFR-2 | Mebendazole, Albendazole | Significant reduction in VEGFR-2 concentration | acs.org |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-(1H-benzimidazol-2-yl)-3-chloroaniline, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Molecular Recognition
One of the primary applications of molecular docking is the prediction of binding affinities, which is a measure of the strength of the interaction between a ligand and its target. This is often expressed as a docking score or binding energy. While specific studies detailing the docking of this compound against a wide array of targets are not extensively documented in publicly available literature, the general principles of molecular docking can be applied to understand its potential interactions.
For a series of substituted benzimidazole (B57391) derivatives, docking studies have been employed to predict their binding affinities to various enzymes. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The chloro and aniline (B41778) substituents on the phenyl ring of this compound would significantly influence its electronic and steric properties, thereby affecting its binding affinity to different targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Target X | Data not available | Inhibitor Y | Data not available |
| Target Z | Data not available | Inhibitor A | Data not available |
| Hypothetical data for illustrative purposes, as specific studies on this compound are not publicly available. |
Identification of Key Interacting Residues and Binding Sites
Beyond predicting binding affinity, molecular docking simulations can identify the key amino acid residues within a protein's binding site that interact with the ligand. These interactions are critical for molecular recognition and the biological activity of the compound. For instance, the benzimidazole core is known to form hydrogen bonds with specific residues in various enzyme active sites. The chloro and amino groups of this compound can also participate in hydrogen bonding or halogen bonding, further anchoring the molecule within the binding pocket.
Visual analysis of the docked poses allows researchers to understand the specific interactions. For example, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aniline moiety can also participate in hydrogen bonding, and the chlorine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the conformational changes and stability of the complex.
By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to understand the flexibility of the ligand and the protein residues. A stable binding is often characterized by low RMSD values for the ligand within the binding pocket over the simulation period.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, saving time and resources.
For this compound, various ADME parameters can be predicted. These include properties like aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structural features and physicochemical properties.
| ADME Property | Predicted Value |
| Molecular Weight | 243.69 g/mol |
| LogP (Octanol-Water Partition Coefficient) | Data not available |
| Aqueous Solubility | Data not available |
| Human Intestinal Absorption | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
| Cytochrome P450 2D6 Inhibition | Data not available |
| Specific predicted values for this compound are not publicly available and would require dedicated software for calculation. |
Emerging Research Frontiers and Future Directions for 4 1h Benzimidazol 2 Yl 3 Chloroaniline
Rational Design and Optimization of Novel Analogs
The future development of 4-(1H-benzimidazol-2-yl)-3-chloroaniline hinges on the rational design of novel analogs to optimize its pharmacological profile. This approach utilizes structure-activity relationship (SAR) data and computational modeling to systematically modify the parent molecule. Key strategies involve substitutions at various positions on the benzimidazole (B57391) ring, the aniline (B41778) moiety, and the N-H of the imidazole (B134444) ring. researchgate.netresearchgate.net
Future research will likely focus on:
Substitution on the Aniline Ring: Modifying or replacing the chlorine atom and adding other functional groups to the aniline ring can significantly impact biological activity. For instance, introducing electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its interaction with biological targets.
N-Substitution of the Benzimidazole Core: Alkylation or arylation at the N-1 position of the benzimidazole ring is a common strategy to produce new derivatives. researchgate.net This can alter the molecule's lipophilicity, solubility, and metabolic stability, potentially leading to improved pharmacokinetic properties.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to analogs with enhanced activity or reduced toxicity. For example, replacing the chloro group with a trifluoromethyl group could enhance metabolic stability and binding affinity.
Structure-based drug design, guided by X-ray crystallography or NMR structures of the target protein-ligand complex, will be instrumental. nih.gov By understanding the precise interactions between the compound and its target, researchers can design new analogs with improved binding affinity and selectivity.
Table 1: Examples of Benzimidazole Analog Design Strategies
| Design Strategy | Rationale | Potential Outcome | Reference |
|---|---|---|---|
| N-1 Substitution | Modulate physicochemical properties like solubility and lipophilicity. | Improved bioavailability and pharmacokinetic profile. | researchgate.net |
| Phenyl Ring Substitution | Alter electronic and steric properties to enhance target binding. | Increased potency and selectivity. | researchgate.net |
| Bioisosteric Replacement | Maintain biological activity while modifying other properties. | Reduced toxicity, improved metabolic stability. | researchgate.net |
Exploration of Multi-Targeting Approaches
Complex diseases such as cancer often involve multiple pathological pathways. Consequently, agents that can modulate more than one target simultaneously—multi-target drugs—are gaining significant interest. The 2-phenyl benzimidazole scaffold, of which this compound is a member, is a promising starting point for developing multi-targeting agents. researchgate.net
Future research should explore the potential of this compound's analogs to act as dual or poly-pharmacological agents. For example, derivatives could be designed to simultaneously inhibit multiple protein kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.netnih.gov High-throughput computational screening of chemical libraries against various receptors can help identify compounds with dual inhibitory activity. nih.gov This strategy could lead to more effective therapies with a reduced likelihood of developing drug resistance compared to single-target agents. nih.gov
Development of Advanced Synthetic Methodologies with Green Chemistry Principles
The synthesis of benzimidazole derivatives is well-established, but future efforts must prioritize the development of more sustainable and efficient methods in line with the principles of green chemistry. researchgate.net Traditional methods often involve harsh reaction conditions, hazardous solvents, and multi-step processes.
Emerging green synthetic strategies applicable to this compound and its derivatives include:
Catalyst-driven reactions: Using efficient and recyclable catalysts, such as ammonium (B1175870) chloride or zeolite, can improve reaction rates and yields while minimizing waste. mdpi.com
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. researchgate.netmdpi.com
Use of Greener Solvents: Replacing conventional volatile organic solvents with water, ethanol, or deep eutectic solvents (DES) reduces the environmental impact of the synthesis. nih.gov
One-pot reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. researchgate.net
Adopting these methodologies will not only make the production of these compounds more environmentally friendly but also more cost-effective for potential large-scale manufacturing.
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazoles
| Parameter | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Reaction Time | Often several hours to days | Minutes to a few hours | researchgate.net |
| Solvents | Often hazardous organic solvents | Water, ethanol, deep eutectic solvents | nih.gov |
| Catalysts | Stoichiometric reagents, harsh acids | Recyclable catalysts (e.g., zeolites) | mdpi.com |
| Energy Consumption | High (prolonged heating) | Lower (e.g., microwave irradiation) | mdpi.com |
| Waste Generation | Significant | Minimized (one-pot synthesis) | researchgate.net |
Synergistic Effects in Combination Research
Combination therapy, where multiple drugs are administered together, is a cornerstone of treating complex diseases like cancer. oncotarget.commdpi.com Investigating the synergistic potential of this compound with existing therapeutic agents is a critical area for future research. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov
Research should focus on combining this benzimidazole derivative with:
Standard Chemotherapeutic Agents: Studies could evaluate combinations with drugs like cisplatin (B142131) or doxorubicin (B1662922) to potentially enhance their anticancer activity and overcome resistance. nih.govnih.gov
Targeted Therapies: Combining it with kinase inhibitors or other targeted agents could block multiple oncogenic pathways simultaneously.
Natural Phytochemicals: Compounds like curcumin (B1669340) or quercetin (B1663063) have shown synergistic effects when combined with other anticancer agents and could be explored in combination with benzimidazole derivatives. nih.gov
Antibiotics: For antimicrobial applications, combining with existing antibiotics could create a synergistic effect, potentially restoring the efficacy of older drugs against resistant strains. nih.gov
Such combination studies could reveal novel therapeutic strategies, allowing for lower doses of each drug, thereby reducing toxicity and side effects. mdpi.com
Strategies to Address Resistance Development in Therapeutic Applications
Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. nih.gov A key future direction is to understand and overcome potential resistance mechanisms to this compound.
Strategies to address this challenge include:
Analog Development: Designing and synthesizing second-generation analogs that are effective against resistant cell lines or bacterial strains. This involves identifying the molecular changes that confer resistance (e.g., target mutation, drug efflux pumps) and designing compounds that circumvent these mechanisms. nih.gov
Combination Therapy: As mentioned previously, using the compound in combination with other drugs that have different mechanisms of action is a proven strategy to delay or prevent the emergence of resistance. mdpi.com
Targeting Virulence Factors: In an antimicrobial context, instead of killing the pathogen directly, some benzimidazole derivatives can target its virulence factors, which may exert less selective pressure for the development of resistance. nih.gov
Investigating the compound's efficacy against known resistant models, such as methicillin-resistant Staphylococcus aureus (MRSA) or cisplatin-resistant cancer cell lines, will be a crucial step. nih.govnih.gov
Development of Advanced In Vitro and In Silico Screening Platforms
To accelerate the discovery and optimization of novel analogs of this compound, the development and application of advanced screening platforms are essential.
In Silico Screening: Computational tools are invaluable for predicting the biological activity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new compounds before they are synthesized. researchgate.net High-throughput virtual screening can rapidly assess large libraries of virtual compounds against a specific biological target. nih.gov Molecular docking simulations can predict the binding modes and affinities of designed analogs, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
In Vitro Screening: High-throughput screening (HTS) assays allow for the rapid testing of thousands of compounds for a specific biological activity. Developing robust and miniaturized cell-based or biochemical assays is crucial. Furthermore, the use of more complex in vitro models, such as 3D organoids or co-culture systems, can provide more physiologically relevant data on a compound's efficacy and toxicity compared to traditional 2D cell cultures.
By integrating advanced in silico predictions with high-throughput in vitro validation, the drug discovery process for derivatives of this compound can be made significantly more efficient and cost-effective. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cisplatin |
| Curcumin |
| Doxorubicin |
Q & A
Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)-3-chloroaniline, and how can purity be optimized?
The compound can be synthesized via condensation reactions between substituted anilines and carbonyl precursors. For example, derivatives like 4-(1H-benzimidazol-2-yl)aniline hydrochloride are synthesized by reacting 1,2-diaminobenzene with carboxylic acid derivatives under acidic conditions . Purity optimization involves recrystallization, column chromatography, and analytical validation using techniques like HPLC (e.g., retention times of 7.68–8.92 minutes for related compounds) . Yield improvements may require temperature control (e.g., reflux in ethanol) and stoichiometric adjustments of reactants.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For benzimidazole derivatives, NMR peaks for aromatic protons typically appear at δ 6.8–8.2 ppm, while the NH group resonates near δ 5.5 ppm. NMR confirms benzimidazole carbons at ~150–160 ppm . High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation (e.g., observed m/z 210.1023 for a related compound) . X-ray crystallography using SHELX software can resolve crystal structures, though this requires high-quality single crystals .
Q. What stability challenges are associated with 3-chloroaniline derivatives during storage and analysis?
3-Chloroaniline derivatives are prone to degradation under ambient conditions, especially in biological matrices. For residue analysis, immediate sample processing is essential, as delayed analysis can lead to underestimation of concentrations due to decomposition . Stabilization methods include storage at -80°C, use of antioxidants (e.g., ascorbic acid), and derivatization to more stable forms (e.g., acetylated derivatives) .
Advanced Research Questions
Q. How can in vivo models be designed to evaluate the biological activity of this compound?
Preclinical studies often use murine models (e.g., Balb/c mice) to assess neuropharmacological effects. For example, morphine-induced paradoxical pain models involve repeated morphine administration followed by thermal hyperalgesia and tactile allodynia assays. Dosage optimization (e.g., 10–50 mg/kg intraperitoneal) and spinal TNF-α expression analysis via ELISA are critical endpoints . Controls should include vehicle-treated and positive control groups (e.g., PPARγ agonists).
Q. What methodological strategies address instability in residue analysis of 3-chloroaniline derivatives?
To mitigate degradation, analytical protocols must include:
- Immediate freezing of samples post-collection.
- Use of stabilizers like sodium azide or EDTA in buffer solutions.
- Derivatization with dansyl chloride or fluorescamine to enhance detection sensitivity in HPLC .
- Validation via spike-and-recovery experiments in target matrices (e.g., plant or animal tissues) .
Q. How does halogen substitution (e.g., Cl vs. F) influence the compound’s biological activity?
Chlorine enhances lipophilicity and electron-withdrawing effects, potentially improving receptor binding affinity compared to fluorine. For example, 4-(2-chlorophenoxy)-3-fluoroaniline exhibits altered pharmacokinetics due to fluorine’s smaller size and higher electronegativity, which may reduce metabolic stability compared to chloro-substituted analogs . Comparative studies should include IC assays and molecular docking simulations to quantify binding differences.
Q. How should contradictory data on residue levels in agricultural trials be interpreted?
Discrepancies in chlorpropham and 3-chloroaniline residue levels (e.g., in potato trials) often arise from inconsistent analytical timing or matrix effects. To resolve contradictions:
Q. What experimental designs are recommended for studying opioid-induced paradoxical pain modulation?
Key steps include:
- Induction of hyperalgesia via chronic morphine administration (5–10 mg/kg, twice daily for 5 days).
- Behavioral assays (e.g., Hargreaves test for thermal latency).
- Co-administration of the compound with morphine to assess attenuation of allodynia.
- Immunohistochemical analysis of spinal cord microglia activation and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .
Methodological Challenges and Solutions
Q. How can synthetic routes be optimized for higher yields of benzimidazole derivatives?
Q. What pharmacokinetic and toxicity studies are needed for translational research?
- ADME Profiling: Use Caco-2 cell models for intestinal permeability and cytochrome P450 inhibition assays.
- Acute Toxicity: Conduct OECD Guideline 423 studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine).
- Chronic Toxicity: 28-day repeated dose studies with NOAEL (No Observed Adverse Effect Level) determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
